6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione

Lipophilicity Octanol-water partition Drug-likeness

Researchers often need a defined, lipophilic 6-azauracil probe to establish QSAR models or study hydrophobic binding pockets, but unsubstituted or short-chain analogs lack the required logP. This hexylthio derivative (LogP 1.63-2.4) fills that gap. - Enables construction of alkyl-chain-length LogP calibration series (Rf data for C1-C5 homologs available) - NCI-designated compound (NSC 107687) with documented scaffold for herbicidal and antimicrobial SAR - Available at ≥95% purity; ready-to-ship from BenchChem for reproducible research.

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
CAS No. 4956-08-5
Cat. No. B11699899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
CAS4956-08-5
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NNC(=O)NC1=O
InChIInChI=1S/C9H15N3O2S/c1-2-3-4-5-6-15-8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14)
InChIKeyZFPJRLCQXKEIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 4956-08-5) – Core Identity, Physicochemical Profile & Sourcing Rationale


6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione (also known as 5-hexylthio-6-azauracil) is a 1,2,4-triazine-3,5-dione derivative bearing a hexylthio substituent at the 6-position (IUPAC: C9H15N3O2S; MW 229.30 Da) . It belongs to the 6-azauracil family, a class of nucleobase analogues distinguished by replacement of the CH group at position 6 of uracil with a nitrogen atom . The hexylthio side chain imparts substantially increased lipophilicity relative to the unsubstituted parent 6-azauracil: the predicted ACD/LogP is 1.63 versus a measured LogP of –0.84 for 6-azauracil . The compound carries the NCI designation NSC 107687, indicating prior submission to the National Cancer Institute for biological evaluation . It is commercially available from multiple suppliers, typically at purities ≥95% .

Why 6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione Cannot Be Replaced by Generic 6-Azauracil or Shorter-Chain Alkylthio Analogs


Within the 6-azauracil family, the physicochemical profile is exquisitely sensitive to the nature of the 6-position substituent. Generic substitution of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione with unsubstituted 6-azauracil or even the methylthio homolog would introduce a >2.4 LogP unit shift (ACD/LogP 1.63 for the hexylthio derivative versus –0.84 measured for 6-azauracil) . This magnitude of lipophilicity difference is sufficient to alter membrane permeability, tissue distribution, metabolic stability, and environmental fate . Paper chromatographic data for thio-6-azauracils confirm that Rf values scale monotonically with alkyl chain length — amylthio (C5) yields Rf = 0.73 while methylthio (C1) yields Rf = 0.25 in a 1:1 BuOH–5% NH₃ system — establishing that the hexyl chain (C6) occupies a distinct partitioning zone inaccessible to shorter homologs [1]. Furthermore, the predicted water solubility of the hexylthio derivative (375 mg/L via WS-KOW estimation) is orders of magnitude lower than that of 6-azauracil (freely soluble), making generic interchange invalid for any application where aqueous-phase concentration, soil mobility, or bioavailability is a design parameter . The following quantitative evidence guide substantiates these differentiation points.

Quantitative Differentiation Evidence for 6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione Versus Key Analogs


LogP Differential: ~2.5-Unit Lipophilicity Gain Over Parent 6-Azauracil Drives Membrane Partitioning

The hexylthio substituent elevates the predicted ACD/LogP to 1.63, compared with the experimentally measured LogP of –0.84 for unsubstituted 6-azauracil (CAS 461-89-2), yielding a ΔLogP of +2.47 . The XLogP3 value independently estimated by LookChem is 2.4, consistent with the ACD prediction within 0.8 log units . For the methylthio homolog (CAS 31697-20-8), the predicted LogP falls near –0.2 to +0.3 (class-level estimate based on fragment contributions), placing the hexylthio derivative >1.3 log units more lipophilic than even the nearest commercially available homolog .

Lipophilicity Octanol-water partition Drug-likeness QSAR

Water Solubility Reduction: ~375 mg/L (Predicted) Enables Controlled-Dose Aqueous Applications Versus Freely Soluble Parent

The predicted water solubility of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione at 25°C is 375.2 mg/L (EPISuite WSKOW v1.41, using estimated Log Kow of 2.24) . In contrast, unsubstituted 6-azauracil is reported as 'very soluble' in water and freely soluble at 50 mg/mL in 1 M NH₄OH . The water fragment method (WatSol v1.01) yields a more conservative estimate of 18.7 mg/L . This 100- to 1,000-fold solubility reduction relative to the parent compound reflects the hydrophobicity contribution of the hexylthio chain and is consistent with the established inverse LogP–solubility relationship for alkyl-substituted heterocycles.

Aqueous solubility Environmental fate Formulation Bioavailability

Chromatographic Lipophilicity (Rf): Hexylthio Chain Extends Beyond Amylthio (Rf 0.73), Providing Distinct Solid-Phase Partitioning Behavior

Paper chromatographic analysis of substituted thio-6-azauracils in a 1:1 BuOH–5% NH₃ mobile phase yields Rf values of 0.18 (R=H), 0.25 (R=Me), 0.37 (R=Et), and 0.73 (R=amyl, C5) [1]. The progressive increase in Rf with alkyl chain length (Rm values follow linear free-energy relationship: H +0.659, Me +0.477, Et +0.231, amyl –0.432) establishes a quantitative lipophilicity gradient [1]. The hexylthio derivative (C6), by class-level extrapolation, is predicted to exhibit Rf ≈ 0.78–0.83, placing it in a retention zone that cleanly separates from the amylthio (C5) and ethylthio (C2) homologs. This differential chromatographic behavior is directly exploitable for analytical QC identification and purity verification of the hexylthio compound versus its synthetic intermediates or degradation products.

Chromatographic retention Lipophilicity ranking TLC Thio-6-azauracils

LogD pH-Dependence: Ionizable Triazine-Dione Core Produces pH-Sensitive Distribution Coefficient Distinct from Non-Ionizable Heterocycles

The ACD/LogD values for 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione are predicted as 2.00 at pH 5.5 versus 1.00 at pH 7.4, a ΔLogD of 1.00 unit . This pH-dependent distribution shift reflects ionization of the acidic NH protons in the triazine-dione ring (predicted pKa ≈ 7–8 for the 6-azauracil core based on chemical similarity to uracil pKa ~9.5 modified by ring nitrogen electronegativity) . In contrast, 6-azauracil itself (lacking the hydrophobic hexylthio chain) is predicted to exhibit LogD values near or below zero across the same pH range (class-level inference based on measured LogP = –0.84) . The hexylthio derivative thus maintains meaningful octanol partitioning (LogD = 1.00) even at physiological pH, where the parent compound would reside almost entirely in the aqueous phase.

LogD Ionization pH-dependent partitioning ADME

Rotatable Bond Count & Conformational Flexibility: 6 Rotatable Bonds Enable Diverse Binding-Pocket Sampling Versus Constrained Shorter-Chain Analogs

The hexylthio side chain contributes 5 freely rotatable C–C single bonds plus one C–S bond, giving a total of 6 rotatable bonds for the molecule . This compares with 1 rotatable bond for 5-(methylthio)-6-azauracil (CAS 31697-20-8, C–S bond only) and 2 rotatable bonds for the ethylthio analog . The extended conformational sampling envelope of the hexylthio derivative allows the terminal methyl group to explore a spatial volume approximately 5–6 Å greater in radius than the methylthio analog (estimated from all-trans C–C bond lengths of ~1.54 Å), potentially accessing hydrophobic sub-pockets inaccessible to shorter-chain homologs in enzyme binding sites.

Conformational flexibility Ligand efficiency Molecular docking SAR

Documented Synthetic Route: Direct S-Alkylation of 5-Mercapto-6-azauracil with Hexyl Bromide Provides Defined, Reproducible Access

The synthesis of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione proceeds via alkylation of 3,5-dihydroxy-6-mercapto-1,2,4-triazine disodium salt with hexyl bromide in ethanol at reflux (~90°C), as documented by LookChem's synthetic route literature collection . This route is analogous to the established alkylation protocol for 6-azauracil thioethers described by the foundational Potential Antimetabolites series (Watanabe et al., Chem. Pharm. Bull. 1962), where 5-mercapto-1,2,4-triazin-3(2H)-one was alkylated to give the corresponding alkylthio derivatives in good yields [1]. The hexyl bromide alkylating agent provides a clean, single-step installation of the hexylthio pharmacophore, in contrast to the Lalezari cyclization method (J. Org. Chem. 1968) which is suited for 6-aryl derivatives but has not been reported for 6-alkylthio analogs [2]. This synthetic accessibility supports reproducible procurement at gram-to-kilogram scale from multiple commercial suppliers.

Synthesis Alkylation Process chemistry Reproducibility

Optimal Application Scenarios for 6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione Based on Quantified Differentiation Evidence


Herbicidal Lead Optimization Requiring Controlled Soil Mobility and Foliar Uptake

The predicted Log Kow of 2.24 and moderate water solubility (375 mg/L) position this compound in the optimal lipophilicity window for foliar-applied herbicides, where excessive water solubility causes rapid wash-off and insufficient LogP (<0) prevents cuticular penetration . The German patent DE2028552A1 explicitly claims N-alkyl-6-azauracils as grass-suppressing agents for lawns, sports fields, and airfields, establishing the 6-azauracil scaffold's herbicidal relevance [1]. The hexylthio chain extends the soil organic carbon sorption coefficient (predicted Koc = 547, Log Koc = 2.74) relative to the unsubstituted parent, moderating soil mobility and reducing groundwater leaching risk — a critical environmental fate parameter for herbicide registration .

Anticancer Screening Against Targets with Deep Hydrophobic Binding Pockets (NCI-60 Panel Follow-Up)

The compound's NCI designation (NSC 107687) confirms prior submission to the National Cancer Institute's screening program . The extended hexylthio chain (6 rotatable bonds, LogD at pH 7.4 = 1.00) provides the conformational flexibility and lipophilicity to engage elongated hydrophobic channels in target proteins such as fatty acid-binding proteins (e.g., FABP4), for which crystal structures with 4-hexylsulfanyl-triazine ligands have been deposited (PDB 7FXZ) [1][2]. The shorter-chain methylthio analog (1 rotatable bond, predicted LogD < 0) cannot replicate these binding contacts, making the hexylthio derivative the appropriate tool compound for probing structure-activity relationships at such targets.

Physicochemical Reference Standard for Alkylthio-6-Azauracil LogP/LogD Calibration Series

The availability of robust, multi-method LogP predictions (ACD/LogP = 1.63, XLogP3 = 2.4, KOWWIN Log Kow = 2.24) makes this compound a valuable anchor point for constructing an alkyl-chain-length LogP calibration series spanning from methylthio (C1, LogP ~0) through hexylthio (C6, LogP ~2) [1]. Experimental chromatographic Rf data for the C1–C5 homologs (Rf range 0.25–0.73) provide a validated framework into which the C6 derivative inserts as the terminal high-lipophilicity member [2]. This series is directly applicable in QSAR model building for predicting the pharmacokinetic behavior of thioether-containing drug candidates.

Antimicrobial Agent Development Leveraging Differential Membrane Partitioning Over Gram-Negative Bacteria

The class of 6-azauracil derivatives has documented antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The hexylthio derivative's LogD of 1.00 at pH 7.4 is within the optimal range for passive diffusion across the outer membrane of Gram-negative bacteria (LogD 0–3 generally required), whereas the unsubstituted parent (LogD < –0.8) would be effectively excluded [1]. The predicted bioconcentration factor (BCF = 10.6, Log BCF = 1.03) indicates low bioaccumulation risk, favorable for development pipelines where environmental persistence must be minimized [2].

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